(Cyclopropylsulfonyl)valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylsulfonyl)valine is a compound that combines the structural features of cyclopropylsulfonyl and valine. Valine is one of the essential amino acids, playing a crucial role in protein synthesis and various metabolic processes. The addition of a cyclopropylsulfonyl group to valine can modify its chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylsulfonyl)valine typically involves the reaction of valine with cyclopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Microbial preparation methods, such as the use of genetically engineered bacteria, can also be employed to produce valine derivatives with high optical purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopropylsulfonyl)valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyclopropyl ring can be reduced under specific conditions.
Substitution: The amino group of valine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced cyclopropyl compounds, and various substituted valine derivatives .
Wissenschaftliche Forschungsanwendungen
(Cyclopropylsulfonyl)valine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a chiral intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of (Cyclopropylsulfonyl)valine involves its interaction with various molecular targets and pathways. The cyclopropylsulfonyl group can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Cyclopropylsulfonyl)alanine
- (Cyclopropylsulfonyl)isoleucine
- (Cyclopropylsulfonyl)leucine
Uniqueness
(Cyclopropylsulfonyl)valine is unique due to its specific combination of the cyclopropylsulfonyl group and valine. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C8H15NO4S |
---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
2-(cyclopropylsulfonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(2)7(8(10)11)9-14(12,13)6-3-4-6/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
JKFDDZQXZDSCRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.